Product packaging for alpha-Fluoromethylhistamine(Cat. No.:)

alpha-Fluoromethylhistamine

Cat. No.: B1253026
M. Wt: 143.16 g/mol
InChI Key: HQJBDGCXJPRBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Fluoromethylhistamine is a crucial compound in neuroscience and pharmacological research for investigating the histaminergic system. Its primary research value lies in its role as a key metabolite and intermediate of α-Fluoromethylhistidine (α-FMH), a well-characterized, irreversible inhibitor of the enzyme histidine decarboxylase (HDC) . HDC is the rate-limiting enzyme responsible for the synthesis of histamine, and its inhibition is a principal method for depleting endogenous histamine levels in experimental models. Research employing compounds that affect this pathway has demonstrated that modulating brain histamine can significantly alter wakefulness, with inhibition leading to increased slow-wave cortical activity and the promotion of sleep . Furthermore, such manipulation has been shown to cause impairments in long-term memory and learning in rat models, highlighting the critical role of histamine in cognitive processes . Beyond sleep and cognition, this research pathway is also applied in studies of reward and reinforcement. Depletion of brain histamine, through the inhibition of its synthesis, has been reported to facilitate the development of conditioned place preference for morphine, suggesting a complex interaction between the histaminergic and other neurotransmitter systems in reward processing . The detailed mechanism involves the formation of a covalent linkage with a catalytic serine residue in the active site of HDC, leading to irreversible enzyme inactivation and a subsequent reduction in histamine levels . This compound is presented with the following molecular characteristics for identification and experimental design: the molecular formula is C6H10FN3, and it has a molecular weight of 143.16 . Its CAS Registry Number is 69672-40-8 . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for comprehensive protocols on the use of histaminergic agents in specific experimental paradigms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FN3 B1253026 alpha-Fluoromethylhistamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-(1H-imidazol-5-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJBDGCXJPRBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Alpha Fluoromethylhistamine As an Irreversible Histidine Decarboxylase Inhibitor

Specificity and Selectivity Studies of alpha-Fluoromethylhistamine

Differentiation from Other Aromatic Amino Acid Decarboxylases

A critical aspect of a pharmacological inhibitor is its selectivity for the target enzyme. This compound (α-FMH) has been demonstrated to be a highly specific irreversible inhibitor of histidine decarboxylase (HDC). nih.gov In mammals, histamine (B1213489) synthesis is catalyzed by a specific L-histidine decarboxylase, which is distinct from the more nonspecific DOPA decarboxylase. sigmaaldrich.com

Research has confirmed the high selectivity of α-FMH. In vivo studies have shown that even at significant dosages, α-FMH does not affect the activity of other related enzymes. Specifically, at a dosage of 100 mg/kg, the racemic mixture of α-FMH did not alter the activities of DOPA decarboxylase or glutamate (B1630785) decarboxylase. nih.gov This enzymatic selectivity underscores its utility as a precise experimental tool to study the consequences of histamine depletion without the confounding effects of inhibiting other crucial decarboxylases involved in neurotransmitter synthesis.

Table 1: Selectivity of this compound on Various Decarboxylases

EnzymeEffect of this compound (100 mg/kg)Reference
Histidine Decarboxylase (HDC) Complete loss of activity nih.gov
DOPA Decarboxylase No alteration in activity nih.gov
Glutamate Decarboxylase No alteration in activity nih.gov

This table is interactive. Click on the headers to sort.

Evaluation of Impact on Histamine-N-methyltransferase

Once synthesized, histamine is primarily metabolized by two enzymes: diamine oxidase and histamine-N-methyltransferase (HMT). To be an effective tool for studying histamine synthesis, an HDC inhibitor should ideally not interfere with its degradation pathways. Investigations into the pharmacological profile of this compound have shown this to be the case. Studies have explicitly reported that α-FMH does not alter the activity of histamine-N-methyltransferase. nih.gov This lack of effect on HMT is crucial, as it ensures that observed changes in histamine levels following α-FMH administration can be directly attributed to the inhibition of its synthesis, rather than an alteration in its metabolic breakdown. sigmaaldrich.com

Stereochemical Considerations in HDC Inhibition by this compound

The inhibitory action of many pharmacological agents is dependent on their three-dimensional structure. This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers.

Differential Potency of Enantiomers (e.g., (+)-alpha-Fluoromethylhistamine vs. (-)-alpha-Fluoromethylhistamine)

Research has unequivocally demonstrated that the inhibitory effect of this compound on histidine decarboxylase is stereospecific. The (+)-enantiomer, also designated as (S)-alpha-Fluoromethylhistidine, is the pharmacologically active form. nih.gov In vitro studies have shown that preincubation with (+)-α-FMH leads to a time-dependent and concentration-dependent inhibition of brain HDC activity. nih.gov In stark contrast, the (-) antimer of α-FMH was found to be ineffective as an inhibitor of the enzyme. nih.gov

This stereoselectivity highlights the precise molecular interaction required for the "suicide-substrate" mechanism, whereby the enzyme recognizes and begins to process the (S)-enantiomer, leading to the formation of a covalent bond and irreversible inactivation. nih.gov

Table 2: Enantiomer-Specific Activity of this compound on Histidine Decarboxylase

EnantiomerActivity on Histidine DecarboxylaseReference
(+)-alpha-Fluoromethylhistamine [(S)-form] Potent, irreversible inhibitor nih.govnih.gov
(-)-alpha-Fluoromethylhistamine Ineffective nih.gov

This table is interactive. Click on the headers to sort.

Impact of Alpha Fluoromethylhistamine on Histamine Dynamics and Metabolism in Research Models

Differential Depletion of Histamine (B1213489) Pools in Various Tissues

The administration of α-FMH leads to a significant reduction in histamine levels, but the extent and timing of this depletion can vary between different histamine pools, namely neuronal and non-neuronal stores.

Neuronal histamine, found in the brain, functions as a neurotransmitter and is characterized by a rapid turnover rate. nih.gov Research in rat models has demonstrated that α-FMH administration effectively depletes neuronal histamine. For instance, a notable decrease in histamine levels in the hypothalamus, midbrain, and cerebral cortex has been observed following treatment with α-FMH. nih.gov The rapid depletion in these areas highlights the high rate of synthesis and turnover of neuronal histamine. nih.gov Studies have shown that α-FMH can almost completely eliminate histamine from non-mast cell sources in the brain, which are presumed to be neuronal cells. nih.gov This depletion of neuronal histamine has been linked to various physiological effects, including the modulation of feeding behavior and corticosterone (B1669441) secretion. icm.edu.plnih.govnih.gov

In contrast to neuronal histamine, the histamine stored in mast cells, a type of non-neuronal pool, exhibits a much slower turnover rate. nih.gov While α-FMH potently inhibits histamine synthesis in mast cells, it does not cause a significant depletion of existing histamine stores within these cells, even with sustained administration. nih.gov This is because mast cells contain large reserves of pre-formed histamine. However, α-FMH does prevent the replenishment of histamine stores in mast cells after they have been depleted by other means, such as treatment with polymyxin (B74138) B. nih.gov It also prevents the natural increase in total mast cell histamine over time. nih.gov Research comparing normal mice with mutant mice lacking mast cells (W/Wv) has shown that after α-FMH treatment, histamine levels decrease more gradually in normal mice because of the large, slowly turning over mast cell pool. nih.gov In contrast, in W/Wv mice, where histamine is primarily neuronal, the depletion is much more rapid and complete. nih.gov

Temporal Profiles of Histamine Depletion and Restoration in Specific Anatomical Regions

The time course of histamine depletion and subsequent recovery following α-FMH administration differs across various tissues, reflecting the local dynamics of histamine synthesis and storage.

In the brain, the effects of α-FMH are both region-specific and time-dependent. In rats, the most significant depletion of histamine in the hypothalamus, midbrain, and cerebral cortex occurs approximately 2 hours after α-FMH administration. nih.gov The restoration of histamine levels, however, varies between these regions and can be influenced by age. For example, in young rats, cortical histamine levels returned to control values within 6 hours, while they remained significantly depleted in older rats, suggesting a slower rate of histamine synthesis in the aging brain. nih.gov Similarly, hypothalamic histamine depletion was still evident 6 hours post-treatment and was more pronounced in older animals. nih.gov In contrast, midbrain histamine levels returned to normal within 6 hours in both young and old rats. nih.gov Studies in mice have also revealed different half-lives for histamine in various brain regions following α-FMH treatment: 48 minutes in the forebrain, 103 minutes in the midbrain, and 66 minutes in the hindbrain. nih.gov

The impact of α-FMH on histamine levels extends to peripheral tissues, although detailed temporal profiles are less extensively documented in readily available literature compared to the brain. In the rat right atrium, α-FMH induced a time-dependent decrease in histamine content, with a maximal reduction of 22.2% observed 4 hours after injection. nih.gov Interestingly, this effect was not seen in the left atrium or ventricles, suggesting a specific, rapidly turning over pool of histamine in the right atrium that is influenced by sympathetic nervous activity. nih.gov In mast cells, which are abundant in tissues like the skin and gastric mucosa, continuous administration of α-FMH is required to maintain low levels of histamine-forming activity. nih.gov Even with significant inhibition of synthesis, the large existing stores of histamine in mast cells are not readily depleted. nih.gov

Consequences of HDC Inhibition on Histamine Turnover Rates

The turnover rate of histamine, which is the rate at which it is synthesized and broken down, is a key indicator of histaminergic system activity. By inhibiting HDC with α-FMH, researchers can estimate these turnover rates in different tissues. The rapid decrease in histamine content in the brain after α-FMH administration points to a high turnover rate for neuronal histamine. nih.gov The estimated half-lives of histamine in different brain regions of mast cell-deficient mice (forebrain: 48 min, midbrain: 103 min, hindbrain: 66 min) provide a direct measure of this rapid turnover. nih.gov Conversely, the resistance of mast cell histamine to depletion by α-FMH indicates a very slow turnover rate for this pool. nih.gov This differential turnover is a fundamental aspect of histamine dynamics, with the neuronal pool being highly dynamic and responsive to immediate physiological needs, while the mast cell pool serves as a large, stable reserve.

Data Tables

Table 1: Effect of alpha-Fluoromethylhistamine on Histamine Levels in Different Rat Brain Regions

Brain RegionTime Post-AdministrationEffect on Histamine LevelsReference
Hypothalamus2 hoursSignificant depletion nih.gov
Midbrain2 hoursSignificant depletion nih.gov
Cerebral Cortex2 hoursSignificant depletion nih.gov
Hypothalamus6 hoursRemained significantly depleted (more evident in older rats) nih.gov
Midbrain6 hoursReturned to control values nih.gov
Cerebral Cortex6 hoursReturned to control values in young rats; remained depleted in older rats nih.gov

Table 2: Half-life of Histamine in Different Brain Regions of Mast Cell-Deficient (W/Wv) Mice after this compound Administration

Brain RegionEstimated Half-lifeReference
Forebrain48 minutes nih.gov
Midbrain103 minutes nih.gov
Hindbrain66 minutes nih.gov

Neurobiological and Physiological Research Applications of Alpha Fluoromethylhistamine

Regulation of Central Nervous System Functions by Histaminergic Neurotransmission

Histaminergic neurons, located exclusively in the tuberomammillary nucleus of the posterior hypothalamus, project throughout the brain and regulate a wide array of physiological and behavioral processes. nih.govresearchgate.netmdpi.com The neurotransmitter histamine (B1213489) is involved in the control of the sleep-wake cycle, energy and endocrine homeostasis, and cognitive functions. peirsoncenter.com By depleting histamine levels, alpha-Fluoromethylhistamine allows researchers to elucidate the specific contributions of the histaminergic system to these functions.

The histaminergic system is a key regulator of wakefulness. nih.govnih.gov Histamine release is highest during periods of wakefulness and decreases during sleep. nih.govnih.gov The administration of this compound, which depletes neuronal histamine, has been shown to have potent sleep-inducing effects in animal models. wikipedia.org This is consistent with the broader understanding that histaminergic neurons are maximally active during high vigilance states and cease firing during non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov The promotion of wakefulness by histamine is primarily mediated through H1 and H3 receptors. nih.gov By blocking the synthesis of histamine, this compound provides a direct method to study the consequences of reduced histaminergic tone on sleep-wake architecture. Research has shown that histamine-deficient mice exhibit fragmented sleep and a significant deficit in wakefulness, particularly at the onset of their active period. nih.gov

The histaminergic system plays a significant role in various aspects of learning and memory. peirsoncenter.comnih.gov Studies utilizing this compound to deplete brain histamine have demonstrated impairments in long-term memory and learning. wikipedia.org

While the direct role of this compound in spatial memory is an area of ongoing research, the involvement of the histaminergic system is well-established. Histamine has been shown to facilitate spatial memory. researchgate.net For instance, the administration of (R)-alpha-methylhistamine, a histamine H3 receptor agonist that reduces histamine release, has been found to improve the retention of spatial memory in the Morris water-maze task in rats. nih.gov Conversely, depletion of histamine would be expected to have a detrimental effect on such tasks.

Research has revealed a differential role for histamine in short-term versus long-term recognition memory. Studies using this compound to acutely deplete histamine in mice have shown impairments in long-term social recognition memory, while short-term memory remains unaffected. nih.govnih.govfao.orgresearchgate.net This suggests that brain histamine is essential for the consolidation of long-term social memories. nih.govnih.govresearchgate.net

Effects of Acute Histamine Depletion on Social Recognition Memory
Treatment GroupMemory TypeOutcomeSupporting Evidence
alpha-Fluoromethylhistidine-treated miceShort-Term Social RecognitionNo significant impairment nih.govnih.govfao.orgresearchgate.net
alpha-Fluoromethylhistidine-treated miceLong-Term Social RecognitionSignificant impairment nih.govnih.govfao.orgresearchgate.net
Control (Vehicle-treated mice)Short-Term Social RecognitionIntact nih.govresearchgate.net
Control (Vehicle-treated mice)Long-Term Social RecognitionIntact nih.govresearchgate.net

The histaminergic system is also implicated in emotional memory, including fear memory and inhibitory avoidance. nih.gov Studies have shown that cerebral histamine depletion impairs the retrieval of inhibitory avoidance memory in rats. researchgate.net The administration of this compound has been used to investigate these processes. For example, research on active avoidance response in rats demonstrated that this compound significantly prolonged the response latency, indicating an impairment in this form of learning and memory. nih.gov This effect was correlated with a decrease in histamine content in brain regions such as the hippocampus and hypothalamus. nih.gov

Impact of Histamine Depletion on Active Avoidance Response
TreatmentEffect on Response LatencyEffect on Brain Histamine ContentSupporting Evidence
alpha-Fluoromethylhistidine (intraperitoneal)Significantly prolongedSignificantly decreased (hippocampus and hypothalamus) nih.gov
alpha-Fluoromethylhistidine (intracerebroventricular)Significantly prolongedSignificantly decreased nih.gov
Histamine (intracerebroventricular)Facilitated response acquisition- nih.gov

Role in Neuroendocrine Regulation

Pituitary-Adrenocortical Axis Activity

Research utilizing this compound has provided significant insights into the role of brain histamine in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Studies have demonstrated that the histaminergic system is a key player in the regulation of hormone secretion related to stress.

In a notable study, the administration of this compound was found to potently suppress the corticosterone (B1669441) response induced by beta-endorphin. This finding strongly suggests that brain neuronal histamine is considerably involved in the stimulation of the pituitary-adrenocortical axis. The study highlighted that the strongest suppression of the beta-endorphin-induced corticosterone response, a staggering 83%, was achieved with the prior administration of this compound. researchgate.net This demonstrates the compound's efficacy in dissecting the histaminergic pathways that influence stress hormone release.

Impact of this compound on Beta-Endorphin-Induced Corticosterone Response
TreatmentEffect on Corticosterone ResponseLevel of Suppression
This compoundSuppression83%
Mepyramine (H1-receptor antagonist)Almost total suppression-
Cimetidine (H2-receptor antagonist)Considerable reduction-
Hypothalamic Control of Feeding Behavior and Energy Homeostasis

The role of hypothalamic histamine in the regulation of feeding and energy balance has been extensively clarified through the use of this compound. Research has consistently shown that a reduction in brain histamine levels leads to an increase in food intake, pointing to an anorexigenic (appetite-suppressing) role for neuronal histamine.

Studies involving the administration of this compound have demonstrated a significant increase in feeding behavior. When infused into the third cerebroventricle, particularly during the early light phase when hypothalamic histamine levels are typically at their peak, this compound elicits a notable increase in feeding. Furthermore, targeted microinfusions into specific hypothalamic nuclei, the ventromedial hypothalamus (VMH) and the paraventricular nucleus (PVN), selectively induced feeding, underscoring the critical role of these regions in histaminergic control of appetite. Long-term administration of this compound has been shown to lead to a sustained increase in both food intake and body weight.

The anorexic effects of histamine are primarily mediated by the histamine H1 receptor. The ability of this compound to stimulate food intake is lost in mice lacking the H1 receptor (H1R-KO mice), providing strong evidence for the involvement of this receptor subtype in histamine's regulation of feeding. mdpi.com

Effects of this compound on Feeding Behavior
Method of AdministrationObserved EffectKey Findings
Intra-third cerebroventricular infusionIncreased feedingEffect is most pronounced when hypothalamic histamine is normally high.
Bilateral microinfusion into VMH and PVNSelective induction of feedingHighlights the role of specific hypothalamic nuclei.
Long-term administration (osmotic minipumps)Increased feeding and body weightDemonstrates a sustained effect on energy homeostasis.

Contributions to Neuropsychiatric and Neurodegenerative Research Models

Understanding the Histaminergic System's Role in Mood Disorders (e.g., Depression, Anxiety)

While the histaminergic system is increasingly implicated in the pathophysiology of mood disorders, direct research utilizing this compound in mammalian models of depression and anxiety is limited. However, studies in other model organisms have provided initial insights. For instance, research in zebrafish has shown that a reduction in brain histamine levels following the administration of this compound led to a decrease in anxiety-like behaviors, such as thigmotaxis (the tendency to remain close to the walls of an enclosure) and erratic swimming. This suggests a potential role for histamine in modulating anxiety, although further research in mammalian models is necessary to confirm these findings and elucidate the underlying mechanisms.

Investigation of Histaminergic Involvement in Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease)

The application of this compound in animal models of neurodegenerative diseases has started to reveal the potential involvement of the histaminergic system in these conditions.

In a classic rat model of Parkinson's disease, induced by the neurotoxin 6-hydroxydopamine (6-OHDA), the injection of this compound demonstrated a neuroprotective effect. Specifically, it prevented the loss of tyrosine hydroxylase-expressing cells, which are the dopaminergic neurons that degenerate in Parkinson's disease. nih.gov This finding suggests that modulation of the histaminergic system could be a potential therapeutic avenue for Parkinson's disease.

Research on the role of the histaminergic system in Alzheimer's disease is ongoing. While direct studies using this compound in Alzheimer's models are not extensively documented, there is evidence suggesting that pathological changes in the neuronal histaminergic system are predictive of cognitive deficits in Alzheimer's disease.

Research into Autism Spectrum Disorder Models

The histaminergic system is thought to be altered in individuals with Autism Spectrum Disorder (ASD), and preliminary studies suggest that antagonism of histamine receptors might alleviate some symptoms. However, direct research employing this compound in animal models of ASD to probe the specific role of histamine depletion is currently lacking in the scientific literature. The existing research points to a potential link between histamine signaling and neuroinflammation in ASD, suggesting that tools like this compound could be valuable in future investigations to dissect this relationship. nih.govnih.govmdpi.com

Studies on Amygdaloid Kindled Seizures and Epilepsy Models

This compound has been instrumental in clarifying the role of the central histaminergic system in seizure susceptibility and epilepsy. Research has consistently shown that histamine exerts an anticonvulsant effect, and depletion of brain histamine can exacerbate seizure activity.

In electrically-induced seizure models in mice, the administration of this compound, which decreases brain histamine levels, was found to increase the duration of clonic convulsions. mdpi.com Conversely, L-histidine, a precursor to histamine, decreased the duration of these convulsions, an effect that was antagonized by pretreatment with this compound. This indicates that the anticonvulsant effect is mediated by histamine synthesized in the central nervous system. Further studies have shown that this effect is mediated through central H1-receptors. These findings highlight the utility of this compound in demonstrating the protective role of the histaminergic system against seizures.

Effect of Histaminergic Agents on Electrically-Induced Clonic Convulsions
AgentEffect on Brain HistamineEffect on Clonic Convulsion Duration
L-histidineIncreaseDecrease
This compoundDecreaseIncrease
MetoprineIncreaseDecrease

Interactions with Other Neurotransmitter Systems

The central histaminergic system does not operate in isolation; rather, it engages in extensive and complex interactions with other major neurotransmitter systems to modulate a wide range of physiological and behavioral processes. The use of this compound (α-FMH) as a selective inhibitor of histamine synthesis has been instrumental in elucidating the nature of these interactions. By depleting endogenous histamine, researchers can observe the resulting functional changes in other neurotransmitter pathways, thereby revealing the modulatory role of histamine.

Cross-talk with Serotonergic Pathways

The interplay between the histaminergic and serotonergic systems is crucial for regulating functions such as sleep, mood, and appetite. Research indicates that histamine, acting through its various receptors, can significantly influence serotonin (B10506) (5-HT) neurotransmission. Histamine H3 receptors, in particular, are located on serotonergic terminals where they act as heteroreceptors to regulate 5-HT release.

Studies have shown that activation of H3 receptors can inhibit the activity of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. This inhibition leads to a decrease in 5-HT transport. Consequently, the depletion of brain histamine following the administration of α-FMH would be expected to reduce the tonic activation of these inhibitory H3 heteroreceptors. This disinhibition could potentially lead to an increase in SERT activity and a more rapid clearance of synaptic serotonin. This interaction highlights a novel mechanism by which the histaminergic system can fine-tune serotonergic signaling in specific brain regions.

Modulation of Dopaminergic System Activity

The relationship between histamine and dopamine is multifaceted, with histamine exerting both direct and indirect effects on the dopaminergic system, which is central to reward, motivation, and motor control. Research using α-FMH has provided insights into this interaction, demonstrating that the depletion of neuronal histamine can have subtle but significant effects on dopamine levels in specific brain regions.

A study investigating the effects of α-FMH in rats found that while dopamine levels were unaffected in most brain areas, a slight reduction was observed in the cortex and midbrain one hour after administration nih.gov. This suggests that tonic histamine release provides a modest, regionally specific supportive influence on dopaminergic tone. The mechanisms underlying this interaction are complex. Histamine H3 receptors are known to form heterodimers with dopamine D1 and D2 receptors, creating functional receptor complexes that can alter downstream signaling pathways. Furthermore, histamine can modulate dopamine release indirectly; for instance, by acting on H1 receptors located on cholinergic interneurons in the nucleus accumbens, which in turn influence dopamine release through nicotinic receptors on dopaminergic terminals frontiersin.org. Depletion of histamine with α-FMH would disrupt these modulatory actions, leading to alterations in the activity of the mesocorticolimbic dopamine system.

Table 1: Effect of this compound on Regional Brain Dopamine Levels in Rats
Brain RegionEffect on Dopamine Levels (1 hour post-α-FMH)Reference
CortexSlightly Reduced nih.gov
MidbrainSlightly Reduced nih.gov
StriatumNot Affected nih.gov
HypothalamusNot Affected nih.gov
HippocampusNot Affected nih.gov

Interplay with Orexinergic Neurons in Arousal Regulation

The orexin (B13118510) (also known as hypocretin) system, originating in the lateral hypothalamus, is a primary regulator of arousal and wakefulness. Orexin neurons send excitatory projections to various arousal-promoting nuclei, including the histaminergic tuberomammillary nucleus (TMN). This connection forms a critical pathway for maintaining a consolidated waking state.

Orexin excites histaminergic neurons, leading to the release of histamine, which then acts on widespread cortical and subcortical targets to promote arousal. The application of α-FMH, by inhibiting histamine synthesis, effectively disconnects a major downstream effector of the orexin system. Although the orexinergic neurons may continue to fire, the depletion of histamine means their excitatory signal to the rest of the brain via the histaminergic pathway is significantly blunted. This demonstrates that the arousal-promoting effects of the orexin system are, in part, mediated by its functional link with histaminergic neurons. Therefore, α-FMH is a valuable tool for studying the specific contribution of the histaminergic component within the broader arousal network regulated by orexin.

Effects on Opioid Receptor-Mediated Responses

Significant interactions have been identified between the central histaminergic system and endogenous opioid pathways. Research has shown that brain histamine is a key mediator in the physiological responses induced by opioids like beta-endorphin.

One pivotal study in rats investigated the stimulating effect of beta-endorphin on the pituitary-adrenocortical axis, measured by corticosterone secretion. The administration of beta-endorphin caused a rise in serum corticosterone, a response that was significantly impaired by opioid receptor antagonists. Crucially, pretreatment with α-FMH, which inhibits neuronal histamine synthesis, produced the strongest suppression of the beta-endorphin-induced corticosterone response, reducing it by 83% nih.gov. This finding strongly indicates that the integrity of the brain's histaminergic system is necessary for this specific opioid-mediated neuroendocrine response nih.gov. The depletion of histamine by α-FMH effectively uncouples the opioid signal from its downstream effect on the pituitary-adrenal system, highlighting histamine's role as a critical intermediary.

Table 2: Effect of this compound on Beta-Endorphin-Induced Corticosterone Response
Pretreatment AgentEffect on Beta-Endorphin-Induced Corticosterone ResponseDegree of SuppressionReference
Naltrexone (Opioid Antagonist)Considerably ImpairedNot Quantified nih.gov
Mepyramine (H1 Antagonist)Almost Totally SuppressedNot Quantified nih.gov
Cimetidine (H2 Antagonist)Considerably ReducedNot Quantified nih.gov
This compoundStrongest Suppression83% nih.gov

Influence on Cholinergic Systems

The histaminergic system exerts a complex modulatory influence on cholinergic neurons, which are integral to cognitive functions like learning and memory. The nature of this interaction is region-specific and depends on the histamine receptor subtypes involved. Studies utilizing α-FMH have been crucial in demonstrating the dependence of certain cholinergic activities on a functioning histaminergic system.

In the ventral striatum, for example, the release of acetylcholine (ACh) is modulated by histamine acting on H1 and H2 receptors. Research has shown that blocking H2 receptors with antagonists like famotidine enhances ACh release. However, this effect is entirely dependent on the presence of endogenous histamine. When the synthesis of neuronal histamine was inhibited by presuperfusion with α-FMH, the famotidine-induced release of acetylcholine was completely abolished nih.gov. This indicates that the observed effect of the H2 antagonist is due to the blockade of a tonic, inhibitory influence of endogenous histamine on acetylcholine release. Therefore, α-FMH serves as a critical tool to confirm that such interactions are mediated by newly synthesized neuronal histamine, revealing a direct functional link where histamine tonically regulates cholinergic activity in specific brain circuits nih.govnih.gov.

Methodological Approaches and Experimental Models Utilizing Alpha Fluoromethylhistamine

In Vivo Animal Models for Histamine (B1213489) Depletion Studies

The use of alpha-Fluoromethylhistamine in living animal models has been instrumental in elucidating the functions of histamine in complex biological systems.

Rodent models, particularly rats and mice, are extensively used to study the behavioral and neurochemical consequences of histamine depletion induced by this compound. These studies have provided significant insights into the role of histamine in cognition, mood, and arousal.

In studies of working memory, the administration of this compound has been shown to disturb cognitive functions in rats performing tasks such as the eight-arm radial maze. frontiersin.orgfrontiersin.org This suggests a crucial role for newly synthesized histamine in memory processes. Furthermore, research has demonstrated that pharmacological disruption of the histaminergic system with this compound did not impair short-term recognition or fear memory in mice. nih.gov

Neurochemical investigations have revealed that this compound-induced histamine depletion can influence other neurotransmitter systems. For instance, in a rat model of Parkinson's disease, this compound injection decreased apomorphine-induced rotation behavior and prevented the loss of dopaminergic neurons. frontiersin.orgnih.gov

Behavioral studies have also explored the impact of histamine depletion on mood and arousal. In mice, the acute deprivation of brain histamine by this compound prevented the behavioral and neurochemical responses to selective serotonin (B10506) reuptake inhibitors (SSRIs). researchgate.netresearchgate.net This indicates that an intact histaminergic system is necessary for the antidepressant effects of these drugs. In studies on wakefulness, this compound was found to reduce the time spent awake in rats and inhibit orexin-induced wakefulness, highlighting the role of histamine in maintaining arousal. nih.govnih.gov

The table below summarizes key findings from behavioral and neurochemical studies using this compound in rodent models.

The method of this compound administration is critical for targeting specific histamine pools and achieving desired experimental outcomes. The two most common routes are intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) injections.

Intracerebroventricular administration delivers this compound directly into the cerebral ventricles, allowing for the specific depletion of brain histamine. This method is crucial for isolating the central effects of histamine from its peripheral actions. For example, i.c.v. infusion of this compound in rats was used to demonstrate that hypothalamic neuronal histamine modulates febrile responses but not anorexia induced by lipopolysaccharide. researchgate.net Similarly, i.c.v. administration in mice was employed to induce acute neuronal histamine deprivation to study its effects on fear conditioning and the actions of oleoylethanolamide. oapen.org

Intraperitoneal injection is a systemic delivery method that affects histamine synthesis throughout the body. This route is often used to study the combined central and peripheral effects of histamine depletion or when targeting peripheral tissues. For example, i.p. injection of this compound in mice was used to investigate the turnover of histamine in the brain, revealing different half-lives in various brain regions. nih.gov In another study, i.p. administration in rats was used to show that the arousal-promoting effects of orexin (B13118510) are mediated by the histaminergic system. nih.gov Sequential i.p. injections have also been used to study the role of histamine in circadian rhythms. nih.gov

The choice of delivery method depends on the specific research question and the desired target of histamine depletion.

In Vitro Cell Culture Systems for Studying Histamine Synthesis and Secretion

In vitro models provide a controlled environment to study the cellular and molecular mechanisms of histamine synthesis and release, with this compound being a key tool in these investigations.

Enterochromaffin-like (ECL) cells are neuroendocrine cells in the stomach that synthesize and secrete histamine, which in turn stimulates gastric acid secretion. wikipedia.org Studies using isolated rat ECL cells have shown that this compound effectively inhibits histamine synthesis. nih.gov The extent of histamine depletion in these cells is dependent on their secretory activity; actively secreting cells are more rapidly depleted of histamine in the presence of the inhibitor. nih.gov Ultrastructural studies have revealed that treatment with this compound leads to a significant reduction in the number of secretory vesicles and larger granular cores within the ECL cells, indicating that histamine depletion impairs the maturation of granules into secretory vesicles. nih.gov These findings support the model where newly synthesized histamine is taken up by granules for storage and subsequent release. nih.gov

Mastocytoma cell lines, which are derived from mast cell tumors, are widely used in allergy and inflammation research. nih.gov These cells produce and store histamine in granules, releasing it upon activation. Studies have utilized mastocytoma cells to investigate the effects of this compound on histamine synthesis. nih.gov Research has shown that this compound is taken up by isolated mastocytoma cells and causes a time-dependent inhibition of the conversion of histidine to histamine. nih.gov This in vitro system allows for detailed examination of the kinetics and mechanisms of histamine synthesis inhibition by this compound at the cellular level.

Comparative Research with Genetic Models of Histamine System Dysfunction

Comparing the effects of pharmacological histamine depletion using this compound with genetic models of histamine system dysfunction, such as histidine decarboxylase (HDC) knockout mice, provides a powerful approach to validate findings and gain deeper insights into the role of histamine.

Both this compound treatment and genetic knockout of HDC result in the depletion of histamine, leading to similar behavioral and neurochemical phenotypes in many cases. For instance, studies have shown that both pharmacological inhibition of histamine synthesis with this compound and genetic deletion of HDC in mice result in a lack of behavioral and neurochemical responses to SSRIs, reinforcing the crucial role of histamine in the action of these antidepressants. researchgate.netresearchgate.net

However, there can also be discrepancies between the two models. For example, some studies have reported contradictory effects of this compound on spatial memory, with some showing improvement and others impairment. nih.gov Similarly, studies on HDC knockout mice have also yielded mixed results regarding learning and memory. nih.gov These differences may arise from developmental compensations in the knockout animals that are not present in the acute pharmacological model, or from the non-specific effects of the pharmacological agent. nih.gov

A study on W/Wv mutant mice, which lack mast cells, demonstrated that i.p. injection of this compound led to a rapid and almost complete disappearance of brain histamine, confirming that the depleted histamine is of non-mast cell origin, likely neuronal. nih.gov This combined pharmacological and genetic approach was crucial in determining the turnover rate of neuronal histamine in different brain regions. nih.gov

Comparing these models allows researchers to distinguish between the acute effects of histamine depletion and the long-term consequences of its absence, providing a more comprehensive understanding of the histaminergic system's function.

Histidine Decarboxylase Knockout (HDC-/-) Mice

Histidine decarboxylase knockout (HDC-/-) mice, which are genetically incapable of synthesizing histamine, represent a crucial model for understanding the lifelong consequences of histamine deficiency. frontiersin.orgresearchgate.net These animals provide a baseline against which the acute effects of histamine depletion by α-FMH in wild-type animals can be compared.

Studies have shown that HDC-/- mice exhibit altered sleep-wake cycles, with an increase in paradoxical sleep and a deficit in wakefulness, particularly at the onset of the dark period. capes.gov.br When placed in a novel environment, unlike their wild-type counterparts that remain awake for extended periods, HDC-/- mice tend to fall asleep quickly, indicating a state of somnolence. capes.gov.br This phenotype of increased sleep propensity in HDC-/- mice is complemented by pharmacological studies where acute administration of α-FMH to wild-type mice also leads to a reduction in wakefulness. capes.gov.brnih.gov

The use of HDC-/- mice alongside α-FMH-treated animals allows researchers to dissect the acute versus chronic roles of histamine. For example, in studies of social recognition memory, chronic histamine deprivation in HDC-/- mice and acute depletion with α-FMH both resulted in impaired long-term memory, while short-term memory remained intact. mdpi.com This demonstrates that histamine is critical for the consolidation of long-term social memories.

The table below summarizes key comparative findings between HDC-/- mice and α-FMH-treated wild-type mice.

FeatureHDC-/- Miceα-FMH-Treated Wild-Type MiceCommon PhenotypeReference
Sleep/Wake Cycle Increased paradoxical sleep, decreased wakefulnessReduced time spent awakeReduced arousal/wakefulness capes.gov.brnih.gov
Response to SSRIs No antidepressant effect of citalopram/paroxetineNo behavioral/neurochemical response to SSRIsAttenuated response to SSRIs researchgate.netresearchgate.net
Social Memory Impaired long-term social recognition memoryImpaired long-term social recognition memoryDeficit in long-term memory consolidation mdpi.com

Histamine Receptor Knockout Mice (e.g., H1R-KO)

To delineate the specific pathways through which histamine exerts its effects, researchers utilize histamine receptor knockout mice, such as those lacking the H1 receptor (H1R-KO). These models are instrumental in identifying which receptor subtype mediates the physiological and behavioral changes observed upon histamine depletion with α-FMH.

A key example is in the regulation of feeding behavior. The administration of α-FMH is known to stimulate food intake. frontiersin.org Studies in H1R-KO mice have demonstrated that this effect is lost, indicating that the orexigenic (appetite-stimulating) effect of histamine depletion is mediated through the H1 receptor. frontiersin.orgfrontiersin.org Conversely, the anorectic (appetite-suppressing) effects of histamine are diminished in H1R-KO mice, further solidifying the role of H1R in appetite control. frontiersin.org

Similarly, the role of H1R in cognitive functions has been investigated using H1R-KO mice. These mice exhibit impairments in spatial memory, a finding that aligns with pharmacological studies where H1 receptor antagonists impair cognitive performance. nih.gov The interplay between histamine depletion and receptor function is crucial; for instance, the wake-promoting effects of histamine are primarily mediated by H1 receptors, and H1 antagonists are known for their sedative properties. nih.gov

The development of H1R-KO mice has provided a genetic tool to confirm and expand upon findings from pharmacological studies using H1 receptor antagonists. jax.org These mice have been reported to have increased body weight and alterations in immune responses, such as decreased B and T cell proliferation. jax.org

The following table highlights the utility of H1R-KO mice in interpreting the effects of α-FMH.

Experimental ObservationFinding in Wild-Type MiceFinding in H1R-KO MiceConclusionReference
Effect of α-FMH on Food Intake α-FMH stimulates food intakeThe stimulatory effect of α-FMH on food intake is lostThe orexigenic effect of histamine depletion is mediated by H1R frontiersin.orgfrontiersin.org
Histamine's Role in Appetite Histamine suppresses food intakeReduced ability of histamine to suppress food intakeH1R is a key mediator of histamine-induced anorexia frontiersin.org
Spatial Memory H1 receptor antagonists impair spatial memoryH1R-KO mice show impaired spatial memoryH1R is crucial for normal spatial memory function nih.gov

Advanced Analytical Techniques in Conjunction with this compound Studies

The application of α-FMH as a research tool is greatly enhanced when combined with advanced analytical techniques. These methods allow for the precise quantification of changes in neurochemical systems and receptor dynamics following histamine depletion.

Measurement of Histidine Decarboxylase Activity (e.g., CO2-Trapping Enzymatic Method)

The efficacy of α-FMH in inhibiting HDC is directly assessed by measuring the enzyme's activity. A common method is the CO2-trapping enzymatic assay, which quantifies the amount of radiolabeled CO2 released from a radiolabeled histidine substrate. nih.gov This technique has been used to confirm the potent and virtually complete inhibition of HDC in brain regions like the hypothalamus following α-FMH administration. nih.gov

However, studies using this method have also revealed potential complexities. For example, in the frontal cortex of rats, maximal doses of α-FMH did not appear to fully inhibit HDC as measured by the CO2-trapping method, suggesting the possible existence of an α-FMH-resistant form of the enzyme in that brain region. nih.gov Interestingly, when alternative methods for measuring HDC activity were employed, no evidence for such a resistant form was found, indicating that while the CO2-trapping method is accurate for the hypothalamus, it may have limitations in other brain areas. nih.gov

Quantification of Histamine and its Metabolites (e.g., Radioimmunoassay, HPLC-ECD, Metabolomics)

To understand the downstream consequences of HDC inhibition by α-FMH, it is essential to measure the levels of histamine and its metabolites. Various techniques are employed for this purpose. Radioimmunoassay (RIA) offers a sensitive method for quantifying histamine levels. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is another powerful technique used to measure histamine and its metabolites, providing a detailed picture of the neurochemical changes induced by α-FMH.

Following α-FMH administration, a time-dependent decrease in brain histamine content is observed. nih.gov For instance, in W/Wv mutant mice, which lack mast cells, brain histamine is almost completely depleted 6 hours after α-FMH injection. nih.gov This allows for the calculation of the half-life of neuronal histamine in different brain regions. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, offers a broader perspective on the biochemical impact of histamine depletion. e-enm.orgmdpi.comnih.govfrontiersin.org By analyzing the entire metabolome, researchers can identify unforeseen changes in various metabolic pathways that are affected by the absence of histamine. This untargeted approach can generate new hypotheses about the widespread roles of histamine in the body. e-enm.org

Autoradiography for Receptor Binding Studies in Depleted States

Autoradiography is a technique used to visualize the distribution and density of receptors in tissue sections. In the context of α-FMH studies, autoradiography is employed to investigate how the depletion of histamine affects the binding characteristics of its receptors. By using radiolabeled ligands that specifically bind to histamine receptors (e.g., [3H]pyrilamine for H1 receptors), researchers can assess changes in receptor density or affinity in a histamine-depleted state. f1000research.com

For example, studies have used autoradiography to map the distribution of H1, H2, and H3 receptors in the brain. researchgate.net Following histamine depletion with α-FMH, this technique can reveal potential compensatory changes in receptor expression or binding, providing insights into the homeostatic regulation of the histaminergic system. nih.gov This is particularly relevant for understanding the long-term consequences of histamine deficiency and for interpreting the results of behavioral studies in histamine-depleted animals.

Electrophysiological Recordings in Histamine-Depleted States

Electrophysiology allows for the direct measurement of neuronal activity. By performing electrophysiological recordings in animals treated with α-FMH, researchers can investigate the role of histamine in modulating neuronal excitability and synaptic transmission. frontiersin.orgmdpi.com

Histaminergic neurons are known to have a higher firing rate during wakefulness, and the application of histamine generally has an excitatory effect on neurons. nih.govfrontiersin.org Depletion of histamine with α-FMH has been shown to reduce the time spent awake, and this is reflected in changes in the electroencephalogram (EEG). nih.gov For example, HDC-knockout mice, which are genetically depleted of histamine, show a decrease in the power of the theta rhythm in their cortical EEG during wakefulness. capes.gov.br By recording from specific brain regions in α-FMH-treated animals, scientists can pinpoint the neural circuits that are most affected by histamine depletion and understand how these changes contribute to the observed behavioral phenotypes.

Role of this compound in Microbiota-Metabolite Interaction Studies

The investigation of the intricate communication between the gut microbiota and the host has highlighted the significant role of microbially-produced metabolites in health and disease. One such crucial metabolite is histamine, synthesized from the amino acid histidine by the enzyme histidine decarboxylase (HDC). nih.govbiocodexmicrobiotainstitute.com While host cells produce histamine, a substantial amount can also be generated by certain members of the gut microbiota, influencing host physiological processes. nih.govbiocodexmicrobiotainstitute.com The chemical compound alpha-Fluoromethylhistidine (α-FMH), a potent and irreversible inhibitor of HDC, has emerged as a valuable tool in dissecting the specific contributions of histamine in this complex interplay. nih.govnih.gov Although research has primarily focused on α-FMH, its utility provides a clear model for how related compounds could be used to probe microbiota-metabolite interactions.

Alpha-Fluoromethylhistidine acts as a "suicide-substrate" inhibitor, meaning it is processed by histidine decarboxylase into a reactive form that then irreversibly binds to and inactivates the enzyme. nih.gov This specificity allows researchers to significantly reduce histamine production in both host tissues and potentially within the gut microbial community, thereby enabling the study of the physiological consequences of histamine depletion. nih.govnih.gov

Experimental models utilizing α-FMH have been instrumental in elucidating the role of histamine in various physiological contexts, which can be extrapolated to understand its function in the gut environment. For instance, studies have shown that the administration of α-FMH leads to a marked decrease in histamine levels in tissues with rapid histamine turnover, such as the stomach and brain. nih.govnih.gov This provides a powerful method to differentiate the effects of newly synthesized histamine from pre-existing stores.

In the context of microbiota-metabolite interaction studies, α-FMH can be employed to address several key research questions:

Differentiating Host versus Microbial Histamine Production: By using gnotobiotic animal models colonized with specific histamine-producing bacteria, researchers can administer α-FMH to inhibit host histamine synthesis. This allows for the isolation and study of the effects of microbial-derived histamine on host physiology, such as immune responses and gut motility.

Investigating the Role of Microbial Histamine in Disease: In conditions like Irritable Bowel Syndrome (IBS), where elevated histamine levels from gut bacteria are implicated in visceral hypersensitivity, α-FMH could be used to inhibit this microbial production and observe the impact on symptoms. biocodexmicrobiotainstitute.com Studies have already identified specific bacterial species, such as Klebsiella aerogenes, as significant histamine producers in IBS patients. biocodexmicrobiotainstitute.com

Exploring the Impact of Histamine on the Gut-Brain Axis: Given that histamine is a neurotransmitter, its production by gut microbes can influence the gut-brain axis. α-FMH has been used to study the role of histamine in central nervous system functions like wakefulness, demonstrating its potential to investigate how microbial histamine may modulate neurological pathways. nih.gov

The following table summarizes the key characteristics and findings related to the use of alpha-Fluoromethylhistidine in research, which informs its potential application in microbiota-metabolite interaction studies.

CategoryFindingReference
Mechanism of Action Irreversible "suicide-substrate" inhibitor of histidine decarboxylase (HDC). nih.govsigmaaldrich.com
Specificity Highly specific for HDC with minimal effects on other decarboxylases like DOPA decarboxylase and glutamate (B1630785) decarboxylase at effective doses. nih.gov
In Vitro Effects Time-dependent and concentration-dependent inhibition of HDC activity. nih.gov
In Vivo Effects Complete loss of HDC activity in the cerebral cortex, hypothalamus, and stomach following administration. nih.gov
Impact on Histamine Levels Significant reduction in histamine levels in tissues with rapid turnover. nih.gov
Research Application Used to study the physiological role of newly synthesized histamine in various biological processes, including neurotransmission. nih.govnih.gov
Potential Microbiome Application Tool to inhibit microbial histamine production to study its impact on host physiology and disease models. nih.govbiocodexmicrobiotainstitute.com

While direct studies employing this compound specifically within microbiota-metabolite interaction research are not yet prevalent in the literature, the established role of its precursor, alpha-Fluoromethylhistidine, as a potent and specific inhibitor of histamine synthesis provides a strong foundation for its future use. Such studies would be invaluable in untangling the complex and significant role of microbial-derived histamine in modulating host health and disease.

Future Research Directions and Unexplored Avenues for Alpha Fluoromethylhistamine Studies

Elucidation of Subcellular Localization and Compartmentalization of HDC Activity in the Presence of Inhibitors

While it is established that α-FMH is a "suicide-substrate" inhibitor of mammalian histidine decarboxylase, leading to time-dependent and irreversible inhibition, the precise subcellular dynamics of this interaction remain largely uncharacterized. nih.gov HDC is known to be a cytosolic enzyme, but its activity and the subsequent storage of histamine (B1213489) can be highly compartmentalized, particularly in cells like mast cells and neurons. nih.govoapen.org Future research should aim to:

Visualize HDC Inhibition: Employing advanced microscopy techniques, such as immunoelectron microscopy or super-resolution microscopy, in combination with labeled α-FMH could allow for the direct visualization of the inhibitor binding to HDC within specific subcellular compartments of different cell types (e.g., neuronal cytoplasm vs. mast cell granules).

Investigate Compartmentalized Histamine Pools: Studies using α-FMH have shown differential depletion rates of histamine in various tissues, suggesting the existence of distinct, rapidly and slowly turning-over pools. nih.govnih.gov Further investigation is needed to understand how α-FMH affects these specific pools at the subcellular level. For instance, does it preferentially inhibit the synthesis of histamine destined for immediate release versus that stored in vesicles?

Cell-Specific Inhibition Profiles: Research has indicated that α-FMH can lead to almost complete histamine depletion in the brains of mast cell-deficient mice (W/Wv), suggesting that the remaining histamine in normal mice is of mast cell origin. nih.gov A deeper dive into the subcellular localization of HDC activity and its inhibition by α-FMH in different brain cell types, such as neurons and microglia, is warranted.

Investigation of Epigenetic and Transcriptional Adaptations to Chronic Histamine Depletion

Chronic depletion of histamine through the long-term administration of α-FMH presents a unique model to study the adaptive epigenetic and transcriptional changes that occur in response to the sustained absence of this crucial amine. Histamine itself is known to modulate the expression of a significant number of genes involved in inflammation, metabolism, and cellular maintenance. nih.govphysiology.org Unexplored areas include:

Histone Modifications and DNA Methylation: Investigating global and gene-specific changes in histone modifications (e.g., acetylation and methylation) and DNA methylation patterns in response to chronic α-FMH treatment. This could reveal key epigenetic mechanisms that compensate for the lack of histamine signaling. Studies on allergic rhinitis have already pointed towards the role of histone deacetylases (HDACs) in inflammatory responses, suggesting a potential link to histamine-related pathways. nih.gov

Transcriptomic Profiling: Comprehensive transcriptomic analyses (e.g., RNA-seq) of various tissues (e.g., brain, skeletal muscle, immune cells) from animals chronically treated with α-FMH would provide an unbiased view of the genes and pathways that are up- or down-regulated to adapt to a histamine-deficient state. This could uncover novel functions of histamine and identify new therapeutic targets. For example, histamine has been shown to influence the transcriptome response to exercise. nih.gov

Non-coding RNA Regulation: The role of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in the adaptive response to histamine depletion is completely unknown. Future studies could explore how the expression of these regulatory molecules is altered by α-FMH and how they contribute to the resulting phenotype.

Application of alpha-Fluoromethylhistamine in Emerging Models of Disease Pathophysiology

The use of α-FMH has provided valuable insights into the role of histamine in various conditions. oapen.orgnih.govresearchgate.net However, its application in more recent and specific disease models could open up new therapeutic possibilities.

Specific Metabolic Disorders: While the role of histamine in feeding and energy metabolism is recognized, the application of α-FMH in specific models of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) or specific types of diabetes could be insightful. oapen.orgcore.ac.uk Given that histamine receptors are involved in energy regulation, exploring the effects of histamine depletion in these contexts is a logical next step. radiologykey.com

Immune-Mediated Conditions: Histamine is a key player in immune responses. nih.gov Utilizing α-FMH in emerging models of autoimmune diseases (e.g., specific subtypes of inflammatory bowel disease or rheumatoid arthritis) could help to dissect the precise contribution of newly synthesized histamine to the pathophysiology of these conditions, beyond the well-established role of mast cell degranulation.

Neuroinflammatory and Neurodegenerative Diseases: While some work has been done in models of Parkinson's disease, the application of α-FMH in newer models of neuroinflammation and other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) or frontotemporal dementia, could reveal novel roles for neuronal histamine in these complex disorders. nih.gov

Development of High-Resolution In Vivo Imaging Modalities to Track Histamine Synthesis Inhibition

A significant leap forward in understanding the dynamics of histamine synthesis would be the ability to visualize its inhibition in real-time within a living organism.

Radiolabeled α-FMH for PET/SPECT: The development of a radiolabeled form of α-FMH (e.g., with Carbon-11 or Fluorine-18) could enable the use of Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to track the distribution of the inhibitor and its binding to HDC in vivo. This would provide invaluable information on the pharmacokinetics and pharmacodynamics of α-FMH in different organs, particularly the brain. radiologykey.comsnmjournals.orgsnmjournals.org

Imaging Reporter Systems: The development of genetically encoded reporters for HDC activity or histamine levels that can be used in conjunction with advanced imaging techniques would allow for a dynamic readout of histamine synthesis inhibition by α-FMH in specific cell populations in vivo.

Correlation with Receptor Imaging: Combining the imaging of histamine synthesis inhibition with existing PET radioligands for histamine receptors (H1R, H3R) would provide a more complete picture of the adaptations occurring in the histaminergic system in response to α-FMH treatment. radiologykey.comsnmjournals.orgsnmjournals.org

Integration with Systems Biology and Multi-Omics Approaches to Understand Global Biological Impact

To fully grasp the global biological consequences of histamine depletion with α-FMH, an integrative systems biology approach is essential.

Multi-Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics from α-FMH-treated models will provide a holistic view of the molecular changes occurring across different biological layers. nih.govacs.org This approach can help in constructing comprehensive network models of histamine's influence.

Computational Modeling: The development of computational models based on multi-omics data can help to predict the systemic effects of histamine depletion and identify key nodes in the network that are most affected by α-FMH. This could lead to the identification of novel biomarkers of histamine system function and new therapeutic targets.

Gut-Brain Axis Investigations: Given the intricate communication between the gut microbiota and the brain, and the role of microbial-derived histamine, a systems-level investigation into how α-FMH-induced histamine depletion impacts the gut-brain axis is a promising area of future research. nih.gov

Q & A

Q. How can researchers optimize this compound’s stability in long-term storage for multi-center trials?

  • Methodological Answer: Conduct accelerated stability testing under varying temperatures (-80°C to 25°C) and humidity. Use lyophilization with cryoprotectants (e.g., trehalose) for bulk storage. Validate stability via HPLC-MS at predefined intervals and standardize storage protocols across collaborating labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.